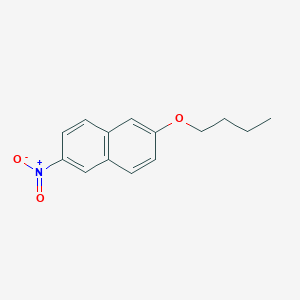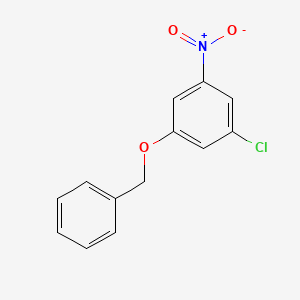
1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H10F4NO3. This compound is characterized by the presence of a butoxy group, a fluoro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a butoxy group in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often require precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process.
Analyse Chemischer Reaktionen
1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Butoxy-2-fluoro-5-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Butoxy-2-fluoro-3-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.
1-Butoxy-2-fluoro-5-nitro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-butoxy-2-fluoro-5-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3/c1-2-3-4-19-9-6-7(16(17)18)5-8(10(9)12)11(13,14)15/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLKMJKDOXEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Fluoro-2-nitrophenyl)methyl]morpholine hydrochloride](/img/structure/B8026851.png)











